- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Cas no 91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine)
91374-23-1 structure
Product Name:N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
Número CAS:91374-23-1
MF:C15H24N2O2
Megavatios:264.363264083862
MDL:MFCD09751331
CID:61506
Update Time:2023-11-22
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Propiedades químicas y físicas
Nombre e identificación
-
- N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine
- (R)-(+)-9-(2-Hydroxypropyl)adenine
- BENZENEETHANAMINE, 2-METHYL-3-NITRO-N,N-DIPROPYL
- N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
- N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
- N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
- 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine (ACI)
-
- MDL: MFCD09751331
- Renchi: 1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3
- Clave inchi: YTNVHUSMDIAWLT-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C(C)=C(CCN(CCC)CCC)C=CC=1)=O
Atributos calculados
- Calidad precisa: 264.18400
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 8
- Complejidad: 259
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
Propiedades experimentales
- Denso: 1.029
- Punto de ebullición: 373.812°C at 760 mmHg
- Punto de inflamación: 179.9°C
- índice de refracción: 1.525
- PSA: 49.06000
- Logp: 4.09090
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P261;P305+P351+P338
- Condiciones de almacenamiento:2-8 °C
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Datos Aduaneros
- Código HS:2921199090
- Datos Aduaneros:
中国海关编码:
2921199090概述:
2921199090 其他无环单胺及其衍生物及其盐。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 60184-1/G |
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |
91374-23-1 | 96% | 1g |
$52 | 2023-09-16 | |
| AstaTech | 60184-5/G |
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |
91374-23-1 | 96% | 5g |
$157 | 2023-09-16 | |
| AstaTech | 60184-25/G |
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |
91374-23-1 | 96% | 25g |
$550 | 2023-09-16 | |
| Alichem | A019146315-25g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |
91374-23-1 | 95% | 25g |
$555.50 | 2023-08-31 | |
| TRC | D492790-500mg |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 500mg |
$ 64.00 | 2023-09-07 | ||
| TRC | D492790-1g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 1g |
$ 98.00 | 2023-09-07 | ||
| TRC | D492790-2.5g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 2.5g |
$ 161.00 | 2023-09-07 | ||
| TRC | D492790-5g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 5g |
$276.00 | 2023-05-18 | ||
| TRC | D492790-10g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 10g |
$500.00 | 2023-05-18 | ||
| TRC | D492790-25g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 25g |
$988.00 | 2023-05-18 |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Thionyl chloride
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referencia
- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic acid , Toluene Solvents: Water
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
Referencia
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Iodine , Sodium borohydride
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referencia
- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Pyridine
2.1 Solvents: Ethanol , Water
3.1 Reagents: Acetic acid , Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol , Water
3.1 Reagents: Acetic acid , Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
Referencia
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Boron trifluoride , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
Referencia
- Synthesis of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (ropinirole hydrochloride), Zhongguo Yiyao Gongye Zazhi, 2007, 38(1), 7-8
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referencia
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride
1.2 Reagents: Sodium carbonate Solvents: Toluene , Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.2 Reagents: Sodium carbonate Solvents: Toluene , Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referencia
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Thionyl chloride
2.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Borane Solvents: Tetrahydrofuran
Referencia
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6
Métodos de producción 10
Condiciones de reacción
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referencia
- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen bromide
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referencia
- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Ethanol , Water
2.1 Reagents: Acetic acid , Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid , Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
Referencia
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Raw materials
- 2-(3-Nitrophenyl)-N,N-dipropylpropanamide
- 2-(2-methyl-3-nitrophenyl)acetic acid
- 2-Methyl-3-nitrobenzyl chloride
- 2-Methyl-3-nitrobenzoic acid
- 3-Nitro-2-methyl-benzylbromide
- 2-Methyl-3-nitrobenzyl alcohol
- 2-(2-methyl-3-nitrophenyl)acetonitrile
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preparation Products
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
Número de pedido:sfd19802
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:38
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Literatura relevante
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe